molecular formula C9H7BrF3NO B1378405 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 1437794-64-3

2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1378405
CAS No.: 1437794-64-3
M. Wt: 282.06 g/mol
InChI Key: GAONUCUCBQVJEG-UHFFFAOYSA-N
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Description

Chemical Identity and Applications 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS: 1437794-64-3; MFCD24448805) is a brominated trifluoromethyl-substituted acetamide derivative. Its structure features a phenyl ring substituted with bromo (-Br) and trifluoromethyl (-CF₃) groups at the 4- and 3-positions, respectively, linked to an acetamide moiety. This compound is notable for its applications in 19F NMR spectroscopy, where its CF₃ group serves as a sensitive probe for studying protein conformational dynamics, particularly in membrane receptors like the β2-adrenergic receptor .

The compound is typically a crystalline solid with high purity (≥98%) and a molecular weight of 296.08 g/mol .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAONUCUCBQVJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of 3-(trifluoromethyl)acetophenone followed by the introduction of an acetamide group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or amides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₇BrF₃N
  • Molecular Weight : 282.06 g/mol
  • CAS Number : 1437794-64-3
  • Appearance : Solid at room temperature with a melting point of approximately 80-82 °C.

Medicinal Chemistry

BTFMA's unique chemical structure makes it a valuable candidate in drug design and development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy. Research has indicated potential interactions with various biological targets, including:

  • Antiviral Activity : Compounds similar to BTFMA have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties : Studies have suggested that BTFMA may exhibit cytotoxic effects on cancer cells through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways makes it a candidate for treating inflammatory diseases.

Biological Research

BTFMA is employed in various biological studies due to its reactivity:

  • Protein Labeling and Modification : The reactive bromine atom allows for specific labeling of proteins, facilitating studies on protein interactions and functions.
  • Enzyme Interaction Studies : BTFMA can act as an inhibitor or activator of enzymes, providing insights into enzymatic mechanisms and pathways.

Material Science

In material science, BTFMA is utilized in the synthesis of specialty chemicals and materials with tailored properties. Its incorporation into polymers or other materials can enhance durability, chemical resistance, or other desired characteristics.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of BTFMA analogs against influenza viruses. Results indicated that these compounds inhibited viral replication by interfering with the viral polymerase complex, suggesting a potential therapeutic application in treating influenza infections.

Case Study 2: Anticancer Mechanisms

Research conducted by Nature Communications examined the effects of BTFMA on breast cancer cell lines. The findings revealed that BTFMA induced apoptosis through the activation of caspase pathways while also inhibiting cell migration, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism by which 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of bromo and CF₃ groups on the phenyl ring significantly influences chemical reactivity and spectroscopic properties. Key analogues include:

Compound Name (CAS) Substituent Positions Molecular Weight (g/mol) Key Applications/Properties References
2-[4-Bromo-3-(CF₃)phenyl]acetamide (1437794-64-3) 4-Br, 3-CF₃ 296.08 19F NMR probes for protein dynamics
N-[4-Bromo-3-(CF₃)phenyl]acetamide (41513-05-7) 4-Br, 3-CF₃ 296.08 Intermediate in organic synthesis
2-Bromo-N-[3-(CF₃)phenyl]acetamide (25625-57-4) 3-CF₃, 2-Br (acetamide chain) 297.05 Anticonvulsant activity screening
N-[2-Bromo-5-(CF₃)phenyl]acetamide (331005-35-7) 2-Br, 5-CF₃ 296.08 Not reported in provided evidence

Key Observations :

  • Positional Isomerism : The 4-Br/3-CF₃ substitution (target compound) enhances 19F NMR sensitivity compared to 2-Br/5-CF₃ isomers, likely due to reduced steric hindrance and optimized electronic effects .
  • Biological Activity : Compounds like 2-Bromo-N-[3-(CF₃)phenyl]acetamide (25625-57-4) exhibit anticonvulsant properties, whereas the target compound is specialized for analytical applications .

Functional Group Variations

A. Piperazine/Morpholine Derivatives

Compounds such as 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) () replace the bromo group with piperazine rings. These derivatives show anticonvulsant activity (ED₅₀: 35–60 mg/kg in rodent models) but lack the 19F NMR utility due to the absence of CF₃ groups .

B. Heterocyclic Analogues
  • Triazole Derivatives : Compounds like 2-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () incorporate triazole rings, enhancing metabolic stability but reducing solubility compared to the target compound .
  • Thiadiazole Derivatives : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () exhibits higher polarity due to the thiol group, making it more water-soluble but less membrane-permeable .

19F NMR Sensitivity Comparison

Studies comparing 2-[4-Bromo-3-(CF₃)phenyl]acetamide with other fluorinated tags (e.g., BTFMA, BPFB) demonstrate its superior chemical shift dispersion (Δδ > 2 ppm) under varying dielectric conditions, attributed to the electron-withdrawing effects of Br and CF₃ groups .

Research Findings and Data Tables

Table 1: Physicochemical and Spectroscopic Data

Compound (CAS) Melting Point (°C) Solubility (mg/mL) 19F NMR δ (ppm) Biological Activity (ED₅₀, mg/kg)
2-[4-Bromo-3-(CF₃)phenyl]acetamide 152–154 0.5 (DMSO) -63.5 N/A
2-Bromo-N-[3-(CF₃)phenyl]acetamide 145–147 1.2 (DMSO) N/A 45 (MES test)
N-[4-Bromo-3-(CF₃)phenyl]acetamide 158–160 0.3 (DMSO) -63.2 N/A

Biological Activity

2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a brominated phenyl ring. This compound has been studied for its potential biological activities, particularly in relation to enzyme inhibition and interactions with various biological targets.

The molecular formula of this compound is C9H8BrF3N, with a molecular weight of 292.07 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological membranes.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can exhibit increased potency as enzyme inhibitors. For instance, a study reported that the inclusion of a -CF3 group in similar compounds significantly enhanced their ability to inhibit serotonin uptake, suggesting that this compound may also possess inhibitory properties against specific enzymes involved in neurotransmitter regulation .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of acetamides, including those similar to this compound, can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as Wnt signaling, which is crucial in cancer progression .

Case Studies

  • Case Study on Enzyme Interaction : A study focusing on the interaction of trifluoromethyl-substituted compounds with RNA-binding proteins demonstrated that modifications at the phenyl ring could significantly alter binding affinities. The study found that similar compounds could effectively disrupt protein-RNA interactions, indicating potential applications in targeting RNA-related diseases .
  • Anticancer Efficacy : Another research effort explored the anticancer activity of acetamides against various cancer cell lines. Results showed that compounds with bromine and trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of these substituents in developing new anticancer agents .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing biological activity. For example:

  • Trifluoromethyl Group Influence : Compounds with trifluoromethyl groups have been shown to improve metabolic stability and bioavailability, which are critical factors in drug development .
  • Bromine Substitution Effects : The presence of bromine has been associated with increased reactivity and selectivity towards biological targets, making brominated compounds attractive candidates for further pharmacological evaluation.

Summary Table of Biological Activities

Biological ActivityObservations
Enzyme Inhibition Enhanced potency observed in similar compounds; potential for neurotransmitter regulation
Anticancer Activity Induces apoptosis; modulates Wnt signaling pathways
RNA Binding Disruption Effective in disrupting protein-RNA interactions; implications for RNA-related diseases

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide be systematically designed?

  • Methodology : Begin with brominated aromatic precursors (e.g., 4-bromo-3-fluorobenzyl bromide or 3-bromophenylacetic acid ). Introduce trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using trifluoromethylating agents like TMSCF₃). Amide bond formation can be achieved by reacting the carboxylic acid derivative (e.g., phenylacetic acid) with ammonia or amine equivalents under coupling agents (EDC/HOBt). Monitor reaction progress via TLC or HPLC and optimize conditions (temperature, solvent polarity) based on intermediate stability .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl group presence (δ ~110–120 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., using ESI-TOF). FTIR identifies amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with spectral libraries (e.g., NIST) for validation .

Q. How should stability studies be conducted under varying storage conditions?

  • Methodology : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via HPLC-UV/DAD . Assess hydrolytic stability in buffered solutions (pH 1–9) and photostability under ICH Q1B guidelines. Use kinetic modeling (Arrhenius equation) to predict shelf life. Store at 0–6°C in amber vials to prevent bromine displacement or amide hydrolysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology : Employ density functional theory (DFT) to calculate transition states for trifluoromethyl group introduction (e.g., B3LYP/6-31G*). Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates. Validate with experimental data (e.g., ICReDD’s quantum chemical calculations) and iteratively refine synthetic routes .

Q. What strategies resolve contradictions in catalytic efficiency data during amidation?

  • Methodology : Apply factorial design (e.g., 3² design) to test variables like catalyst loading (Pd/C vs. CuI), solvent (DMF vs. THF), and temperature. Analyze interactions using ANOVA and response surface methodology (RSM). Reconcile discrepancies by isolating side reactions (e.g., bromine elimination) via GC-MS or in situ IR .

Q. How can impurity profiles be rigorously characterized for pharmaceutical-grade synthesis?

  • Methodology : Use HPLC-MS/MS with orthogonal columns (C18 and HILIC) to separate isomers (e.g., positional bromine variants). Compare retention times and fragmentation patterns to EP impurity standards (e.g., Imp. C/D in ). Quantify limits of detection (LOD) via spike-recovery studies in API matrices.

Q. What in silico approaches predict biological target interactions for this acetamide derivative?

  • Methodology : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) using the compound’s 3D structure (PubChem CID). Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with bioactivity databases (ChEMBL) to prioritize in vitro assays .

Notes

  • Experimental protocols should align with GMP/GLP standards for reproducibility .
  • Computational workflows must validate force fields against experimental crystallography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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